

N-Boc-trans-4-hydroxy-D-proline chemical structure and stereochemistry

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Compound of Interest

Compound Name: *N*-Boc-4-hydroxy-D-proline, *trans*-

Cat. No.: B142493

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An In-Depth Technical Guide to N-Boc-trans-4-hydroxy-D-proline: Structure, Stereochemistry, and Application

Abstract

N-Boc-trans-4-hydroxy-D-proline is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. As a derivative of the non-proteinogenic amino acid D-proline, it offers unique structural properties that are instrumental in the design of peptidomimetics and therapeutic peptides. The presence of the N-tert-butoxycarbonyl (Boc) protecting group facilitates its use in Boc-based solid-phase peptide synthesis (SPPS), while its inherent D-configuration confers significant resistance to enzymatic degradation. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key experimental applications for researchers, scientists, and professionals in drug development.

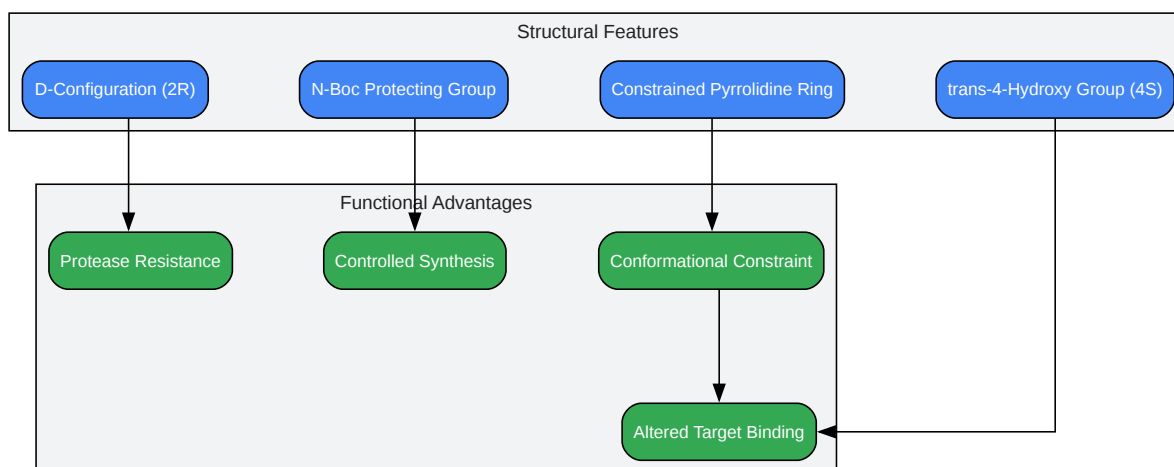
Chemical Structure and Stereochemistry

N-Boc-trans-4-hydroxy-D-proline is a synthetic derivative of the amino acid proline. Its structure is defined by a five-membered pyrrolidine ring, with key functional groups dictating its chemical behavior and stereochemical identity.

- **Pyrrolidine Ring:** A conformationally constrained five-membered ring that imparts rigidity to peptide backbones.

- **N-Boc Group:** The tert-butoxycarbonyl group is attached to the ring's nitrogen atom. This acid-labile protecting group is fundamental to Boc-based peptide synthesis strategies, preventing unwanted reactions at the secondary amine during peptide bond formation.[1]
- **Carboxylic Acid (C2):** The carboxyl group at the 2-position has an (R) absolute configuration, defining it as a D-amino acid derivative.
- **Hydroxyl Group (C4):** The hydroxyl group at the 4-position has an (S) absolute configuration.
- **Trans Configuration:** The "trans" designation refers to the relative stereochemistry between the hydroxyl group at C4 and the carboxylic acid group at C2; they are on opposite faces of the pyrrolidine ring. The full stereochemical name is (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.[2]

The diagram below illustrates the relationship between the structural features of N-Boc-trans-4-hydroxy-D-proline and its functional advantages in drug development.



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Caption: Logical flow from structural features to functional advantages.

Key Identifiers

A summary of the key chemical identifiers for N-Boc-trans-4-hydroxy-D-proline is provided in Table 1.

Identifier	Value	Reference
CAS Number	147266-92-0	[3] [4] [5]
Molecular Formula	C ₁₀ H ₁₇ NO ₅	[2] [3] [4] [5]
Molecular Weight	231.25 g/mol	[3] [5]
InChI Key	BENKAPCDIOILGV-NKWVEPMBSA-N	[2]
SMILES	<chem>CC(C)(C)OC(=O)N1C--INVALID-LINK--CC1C(O)=O</chem>	[3]
Synonyms	Boc-trans-4-Hydroxy-D-proline, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid	[2]

Physicochemical Properties

The physical and chemical properties of N-Boc-trans-4-hydroxy-D-proline are crucial for its storage, handling, and application in synthesis.

Property	Value	Reference
Appearance	White to off-white solid/crystalline powder	[4]
Melting Point	119-125 °C	[3]
Optical Rotation	$[\alpha]_D +70^\circ$ (c = 0.617 in methanol)	[3]
Purity/Assay	≥97%	[3]
Solubility	Soluble in organic solvents like methanol, ethanol, and dichloromethane	[4]

Experimental Protocols

General Synthesis of N-Boc-trans-4-hydroxy-D-proline

The most common method for preparing N-Boc-trans-4-hydroxy-D-proline involves the protection of the secondary amine of trans-4-hydroxy-D-proline.

Objective: To introduce a Boc protecting group onto the nitrogen of trans-4-hydroxy-D-proline.

Materials:

- trans-4-hydroxy-D-proline
- Di-tert-butyl dicarbonate (Boc Anhydride, Boc₂O)
- Dichloromethane (DCM)
- 4-(Dimethylamino)pyridine (DMAP) (catalyst)
- Water

Procedure:

- Suspend trans-4-hydroxy-D-proline and a catalytic amount of DMAP in dichloromethane in a reaction vessel.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a solution of Boc Anhydride (typically 1.1-1.5 equivalents) in DCM to the suspension while stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, wash the reaction mixture with water or a mild acidic solution (e.g., dilute HCl) to remove unreacted reagents and DMAP.
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary.

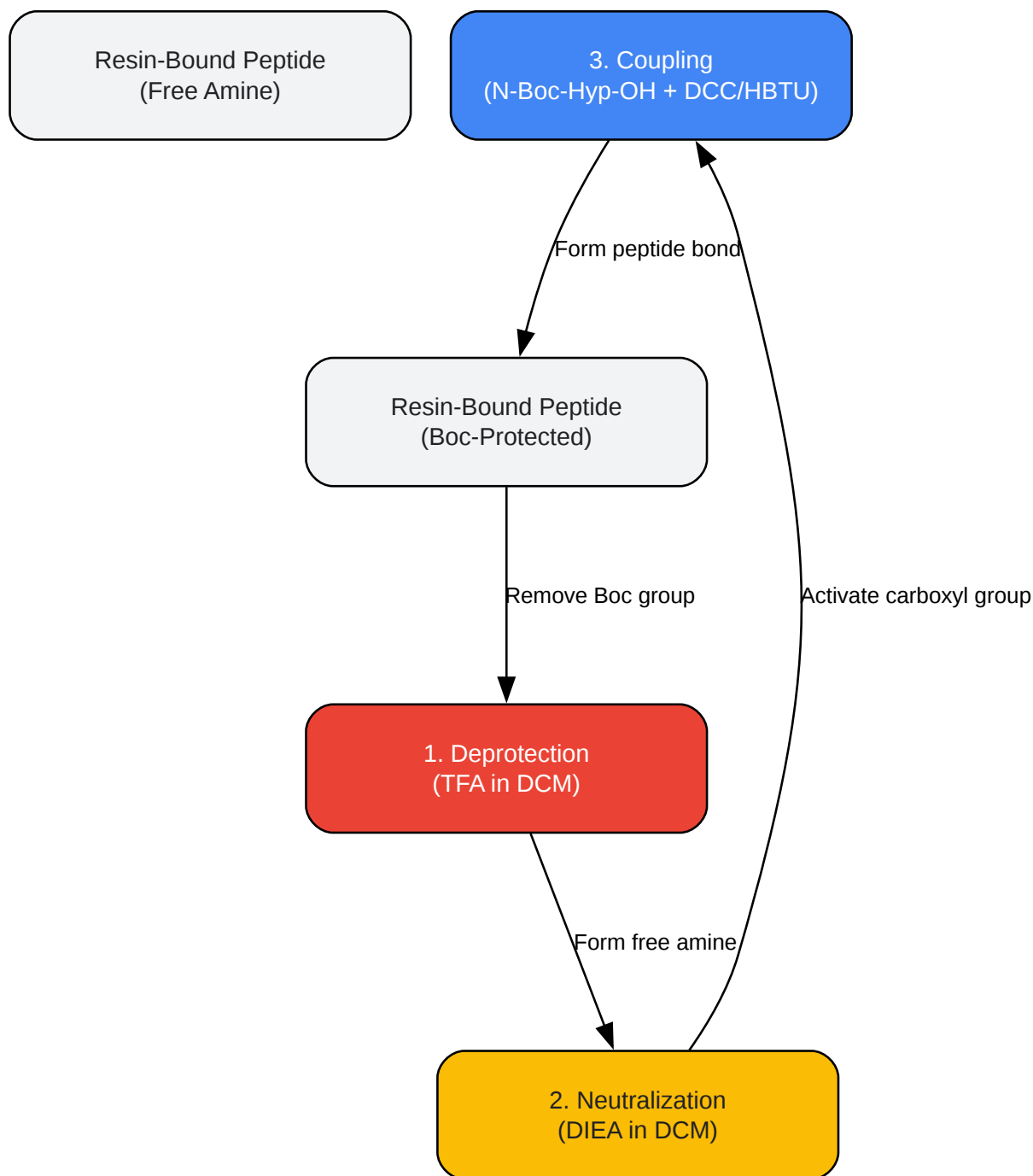
Alternative Strategy - Stereochemical Inversion: In cases where the cis isomer is more accessible, the desired trans product can be obtained via stereochemical inversion using the Mitsunobu reaction.^[6] This process involves activating the hydroxyl group of a protected cis-4-hydroxyproline derivative, followed by an S_N2-type nucleophilic substitution with a carboxylate anion, which inverts the stereocenter at C4.^[6]

Incorporation into Peptides via Boc-SPPS

N-Boc-trans-4-hydroxy-D-proline is a standard reagent for Boc-based solid-phase peptide synthesis (SPPS), a cyclical process used to build a peptide sequence on a solid support.^[7]

Objective: To incorporate an N-Boc-trans-4-hydroxy-D-proline residue into a growing peptide chain on a solid-phase resin.

The Boc-SPPS Cycle: The process involves three main steps: deprotection, neutralization, and coupling. This cycle is repeated for each amino acid added to the peptide.



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Caption: The cyclical workflow for incorporating N-Boc-trans-4-hydroxy-D-proline via Boc-SPPS.

Detailed Protocol:

- **Resin Preparation:** Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
- **Deprotection:** Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA) for 20-30 minutes to remove the N-terminal Boc group, exposing a free amine.[\[7\]](#)
- **Washing:** Wash the resin thoroughly with DCM and then a neutralization solvent (e.g., isopropanol) to remove residual TFA.
- **Neutralization:** Treat the resin with a solution of a non-nucleophilic base, such as 10% diisopropylethylamine (DIEA) in DCM, to neutralize the ammonium salt and generate the free amine.[\[7\]](#)
- **Washing:** Wash the resin again with DCM to remove excess base.
- **Coupling:**
 - In a separate vessel, pre-activate N-Boc-trans-4-hydroxy-D-proline (3-5 equivalents relative to resin substitution) with a coupling reagent like dicyclohexylcarbodiimide (DCC) or HBTU.[\[7\]](#)
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-4 hours. Due to the secondary amine of proline, coupling kinetics can be slower, and monitoring with a test for secondary amines (e.g., the Isatin test) is recommended.[\[7\]](#)
- **Washing:** Wash the resin with DCM to remove unreacted reagents and byproducts.
- **Repeat Cycle:** Repeat steps 2-7 for each subsequent amino acid in the sequence.
- **Final Cleavage:** Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Conclusion

N-Boc-trans-4-hydroxy-D-proline is an indispensable tool for peptide chemists and drug developers. Its well-defined stereochemistry provides a strategic advantage for creating peptides with enhanced metabolic stability and specific conformational properties. The robust and well-documented protocols for its synthesis and incorporation into peptides via Boc-SPPS make it a reliable and versatile building block for the construction of complex and functionally diverse peptides. A thorough understanding of its properties and applications is essential for leveraging its full potential in the development of next-generation peptide-based therapeutics.

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